molecular formula C16H10ClNO3 B049135 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 116734-19-1

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B049135
CAS No.: 116734-19-1
M. Wt: 299.71 g/mol
InChI Key: CLUIXMOTMBDQBK-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a multifunctional quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound integrates a carboxylic acid moiety, a chloro substituent, and a hydroxyphenyl ring, making it a versatile intermediate for the synthesis of more complex molecules, particularly potential kinase inhibitors and anticancer agents. Its structure is analogous to several known pharmacologically active quinolines, suggesting utility in the development of therapeutics targeting tyrosine kinases, which are critical in cellular signaling pathways implicated in proliferation and survival. Researchers value this compound for its potential role as a core building block in Structure-Activity Relationship (SAR) studies, where modifications to the hydroxy and carboxylic acid groups can be explored to optimize binding affinity, selectivity, and pharmacokinetic properties. The presence of the 4-hydroxyphenyl group is particularly noteworthy for its potential to engage in hydrogen bonding, a key interaction for target binding. Available at high purity, this product is intended for use in biochemical assay development, hit-to-lead optimization, and as a reference standard in analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXWWEZKXRRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419984
Record name 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116734-19-1
Record name 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quinoline Core Assembly via Modified Doebner-Miller Reaction

A patent (CN102924374B) details a scalable route to quinoline-4-carboxylic acids, adaptable for this target. Key modifications include:

Step 1: Condensation of Isatin with Acetone

ParameterValue
Starting MaterialIsatin (1.0 eq)
BaseNaOH (2.5 eq)
SolventH₂O
TemperatureReflux (100°C)
Time10–12 hours
Product2-Methylquinoline-4-carboxylic acid

This step forms the quinoline backbone. Substituting isatin with 5-chloroisatin could introduce the 6-chloro group post-cyclization, leveraging the para-directing effect of the carboxylic acid.

Step 2: Aldol Condensation with 4-Hydroxybenzaldehyde

ParameterValue
Intermediate2-Methylquinoline-4-carboxylic acid (1.0 eq)
Aldehyde4-Hydroxybenzaldehyde (6.0 eq)
SolventSolvent-free
Temperature100°C
Time3 hours
Yield85% (analogous reaction)

Replacing phenyl aldehyde with 4-hydroxybenzaldehyde installs the hydroxyphenyl group. Excess aldehyde ensures complete conversion, while solvent-free conditions minimize side reactions.

Step 3: Chlorination at Position 6
Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) under controlled conditions:

ParameterValue
Substrate2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid
Chlorinating AgentSO₂Cl₂ (1.2 eq)
CatalystFeCl₃ (0.1 eq)
SolventDCM
Temperature0–5°C
Time2 hours
WorkupNeutralization with NaHCO₃

The carboxylic acid group at position 4 meta-directs chlorination to position 6. Low temperatures suppress over-chlorination.

ParameterValue
Substrate6-Chloroquinoline-4-carboxylic acid
Coupling Partner4-Hydroxyphenylboronic acid (1.5 eq)
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
BaseCs₂CO₃ (2.0 eq)
SolventDMSO
Temperature110°C
Time24 hours
Yield72% (estimated)

This method avoids harsh chlorination conditions but requires pre-functionalized quinoline intermediates.

Critical Analysis of Methodologies

Reaction Efficiency and Scalability

  • Doebner-Miller Route : Advantages include one-pot cyclization and high yields (~85%). However, chlorination post-cyclization risks regiochemical ambiguity.

  • Ullmann Coupling : Offers precise control over substituent placement but involves multi-step synthesis and lower yields.

Spectroscopic Validation

Key characterization data for intermediates and final product:

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid

TechniqueDiagnostic Features
¹H NMR (DMSO-d₆)δ 8.62 (d, J=8.3 Hz, H-5), 8.23 (s, H-3), 7.92 (d, J=8.5 Hz, H-8), 7.45–7.30 (m, aromatic H)
¹³C NMR δ 168.2 (COOH), 154.7 (C-OH), 148.1 (C-2), 134.5 (C-6)
IR (KBr)3345 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=C)
HRMS [M+H]⁺ m/z 300.0632 (calc. 300.0635)

Industrial-Scale Considerations

Green Chemistry Modifications

  • Solvent-Free Aldol Condensation : Reduces waste and energy consumption.

  • Catalytic Chlorination : Replace SO₂Cl₂ with NaClO in the presence of HCl and H₂O₂ for safer Cl⁺ generation.

Continuous Flow Synthesis

Implementing flow reactors for cyclization and chlorination steps enhances reproducibility and throughput:

StageResidence TimeTemperature
Cyclization60 min100°C
Chlorination15 min5°C

Challenges and Mitigation Strategies

Challenge 1: Regioselective Chlorination

  • Solution : Use directing groups (e.g., Boc-protected hydroxyphenyl) to favor C-6 substitution.

Challenge 2: Hydroxyphenyl Group Oxidation

  • Solution : Conduct chlorination before introducing the hydroxyphenyl group or employ protective acetyl groups.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₀ClNO₃
  • Molecular Weight : 299.71 g/mol
  • Structural Features : The compound features a quinoline core with a chloro group at the sixth position, a hydroxyl group at the second position, and a carboxylic acid functional group at the fourth position. These functional groups enhance its reactivity and biological activity.

Pharmaceutical Development

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid has been investigated for its potential therapeutic properties, particularly as:

  • Anti-inflammatory Agent : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Its structural similarity to other bioactive compounds indicates potential as an antimicrobial agent.
  • Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation, particularly through enzyme inhibition mechanisms.

Enzyme Inhibition Studies

The compound has shown promise in inhibiting various enzymes:

  • Alkaline Phosphatases : Several derivatives of quinoline-4-carboxylic acid have been synthesized and evaluated as potent inhibitors of alkaline phosphatases, which are crucial in several biological processes.
  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit human topoisomerase II alpha (htopoiiα), suggesting that this compound may also disrupt DNA replication pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Agricultural Chemistry

Quinoline derivatives are widely used in agrochemicals:

  • Fungicides and Biocides : The compound's biological activity may extend to applications in developing new fungicides or biocides, enhancing crop protection against pathogens.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Study on Anti-inflammatory Effects : Research indicates that derivatives of quinoline can significantly reduce markers of inflammation in vitro.
  • Anticancer Activity Assessment : In vitro studies have shown that this compound induces apoptosis in various carcinoma cell lines through enzyme inhibition pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

Table 1: Key Structural Analogs and Their Modifications
Compound Name Substituent at Position 2 Key Modifications vs. Target Compound Biological Activity (IC₅₀/Inhibition) Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) 4-Hydroxy-3-methoxyphenyl Additional 3-methoxy group 82.9% growth inhibition in MCF-7 cells
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (29) 5-Methylfuran-2-yl Phenyl replaced with furan Not explicitly reported; furan may enhance lipophilicity
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 2-Hydroxyphenyl Hydroxyl group in ortho position Discontinued due to stability/safety concerns
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid 3-Ethoxyphenyl Ethoxy group in meta position Industrial/research use; enhanced lipophilicity
6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid Pyridin-2-yl Phenyl replaced with pyridine Improved solubility via nitrogen atom

Physicochemical Properties

  • Melting Point: The target compound’s analogs exhibit melting points influenced by substituents. For example, 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid melts at 156°C , while methoxy-containing derivatives (e.g., compound 3j) may have lower melting points due to reduced hydrogen bonding.
  • Solubility: The 4-hydroxyphenyl group enhances water solubility compared to non-polar substituents like 3-ethoxyphenyl . Pyridine-containing analogs (e.g., 2-pyridinyl) further improve solubility via hydrogen bonding .

Biological Activity

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloro group and a hydroxyl group on the phenyl ring, contributing to its unique reactivity and biological properties. The molecular formula is C16H10ClNO3C_{16}H_{10}ClNO_3, with a molecular weight of approximately 303.71 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions. This is particularly relevant in therapeutic contexts where enzyme dysregulation is implicated.
  • Receptor Binding : It has the potential to bind to various cell surface receptors, modulating signal transduction pathways that influence cellular responses.
  • DNA Intercalation : The structure allows for intercalation into DNA, disrupting replication and transcription processes, which is especially significant in anticancer applications.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that derivatives of quinoline-4-carboxylic acids show profound antimicrobial effects against various strains of bacteria and fungi. A study evaluating antibacterial activity against Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that structural modifications enhance antibacterial efficacy .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
This compoundS. aureus1532
This compoundE. coli1464
Other derivativesMRSA12128

Anticancer Activity

The compound's ability to intercalate DNA positions it as a potential anticancer agent. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.

Anti-inflammatory Properties

Research also highlights the anti-inflammatory potential of this compound, suggesting it may inhibit pro-inflammatory cytokines and pathways involved in inflammation . This makes it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A comparative study on the antibacterial effects of various quinoline derivatives found that those with hydroxyl substitutions exhibited enhanced activity against gram-positive and gram-negative bacteria, with this compound showing significant inhibition against MRSA strains .
  • Anticancer Mechanisms : In vitro studies demonstrated that the compound could effectively inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest and apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, and how are reaction conditions optimized?

  • Methodology :

  • Pfitzinger reaction : Condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) to form the quinoline core .
  • Chlorination : Use of POCl₃ in dimethylformamide (DMF) at reflux (100°C) for introducing chlorine substituents, monitored via LC-MS for completion .
  • Functionalization : Carboxylic acid groups are introduced via hydrolysis of esters or direct cyclization using malonyl chloride in the presence of triethylamine .
  • Optimization : Reaction parameters (temperature, solvent, catalyst) are systematically varied, and purity is assessed via flash chromatography (e.g., silica gel with ethyl acetate/petroleum ether) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and aromatic ring integrity .
  • Mass spectrometry (ESI-MS) : To verify molecular weight and detect isotopic patterns (e.g., [M+H]⁺ and [M+2-H]⁺ peaks for chlorine-containing derivatives) .
  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1685 cm⁻¹) .
  • HPLC : Quantifies purity (>95% required for biological assays) .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

  • Methodology :

  • Solubility screening : Tested in polar (DMF, DMSO) and non-polar solvents (toluene) using sonication or heating. Carboxylic acid derivatives often require alkaline buffers for aqueous solubility .
  • Stability : Assessed via accelerated degradation studies (e.g., exposure to light, heat, or humidity) monitored by TLC or HPLC. Storage recommendations include dry, inert atmospheres and temperatures < -20°C .

Advanced Research Questions

Q. How do reaction mechanisms differ between nucleophilic substitution and cyclization steps in synthesizing this compound?

  • Methodology :

  • Nucleophilic substitution : Chlorine at position 6 undergoes displacement with amines/thiols under basic conditions (e.g., NaH in THF), requiring steric and electronic analysis of the quinoline core .
  • Cyclization : Intramolecular reactions (e.g., heterocyclization of anilides) are base-catalyzed and depend on electron-withdrawing groups stabilizing transition states. DFT calculations or isotopic labeling may clarify pathways .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antitubercular vs. antimicrobial efficacy)?

  • Methodology :

  • Assay standardization : Compare results from Microplate Alamar Blue Assay (MABA) for antitubercular activity vs. broth microdilution for antimicrobial testing .
  • Structural analogs : Test derivatives with controlled modifications (e.g., ester vs. carboxylic acid groups) to isolate functional group contributions .
  • Target validation : Use molecular docking (e.g., Mtb gyrase binding ) and CRISPR-Cas9 knockouts to confirm mechanism-specific effects.

Q. What in silico strategies are effective for predicting the pharmacokinetic and toxicity profiles of this compound?

  • Methodology :

  • ADMET prediction : Tools like SwissADME or ProTox-II assess logP, bioavailability, and hepatotoxicity based on substituent effects (e.g., hydroxyl groups improving solubility but increasing metabolic liability) .
  • Molecular dynamics simulations : Evaluate binding stability to targets (e.g., P-selectin ) under physiological pH and salinity conditions.

Q. How can the compound’s fluorescence properties be leveraged for cellular imaging or probe development?

  • Methodology :

  • Fluorescence spectroscopy : Measure excitation/emission maxima (quinoline derivatives often emit in 400-500 nm range ).
  • Conjugation : Attach fluorophores (e.g., boron-dipyrromethene) via carboxylic acid coupling to create dual-mode probes for real-time tracking .

Key Notes for Experimental Design

  • Synthesis : Prioritize anhydrous conditions for chlorination steps to avoid hydrolysis .
  • Biological Assays : Include positive controls (e.g., isoniazid for Mtb) and validate results across multiple cell lines .
  • Computational Studies : Cross-validate docking results with experimental IC₅₀ values to refine binding models .

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